![molecular formula C11H13Cl2NO2 B6338521 (S)-Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride CAS No. 1956434-63-1](/img/structure/B6338521.png)
(S)-Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
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Overview
Description
(S)-Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride, also known as 6-chloro-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid methyl ester hydrochloride, is an organic compound used in scientific research and laboratory experiments. It is a white powder that is soluble in water, ethanol, and methanol. This compound is used in a variety of scientific research applications, such as biochemical and physiological studies, and is also used in drug synthesis.
Scientific Research Applications
(S)-Methyl (S)-Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is used in a variety of scientific research applications. It is used in biochemical and physiological studies, such as the study of enzyme kinetics and the study of drug metabolism. It is also used in drug synthesis, as a starting material for the synthesis of a variety of drugs. Additionally, it is used in the synthesis of other compounds, such as dyes and pigments.
Mechanism of Action
The mechanism of action of (S)-methyl (S)-Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is not well understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450 2C19, which is involved in the metabolism of a variety of drugs. Additionally, it is believed to interact with other enzymes, such as cytochrome P450 3A4, which is involved in the metabolism of a variety of drugs.
Biochemical and Physiological Effects
(S)-Methyl (S)-Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450 2C19, which is involved in the metabolism of a variety of drugs. Additionally, it has been shown to inhibit the enzyme cytochrome P450 3A4, which is involved in the metabolism of a variety of drugs. It has also been shown to inhibit the enzyme tyrosine hydroxylase, which is involved in the synthesis of catecholamines. Additionally, it has been shown to reduce the levels of lipids in the blood, as well as to reduce the levels of cholesterol in the blood.
Advantages and Limitations for Lab Experiments
The advantages of using (S)-methyl (S)-Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride in laboratory experiments include its solubility in water, ethanol, and methanol, as well as its low cost. Additionally, it is a relatively stable compound and it is relatively easy to synthesize.
The limitations of using (S)-methyl (S)-Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride in laboratory experiments include the fact that it is not well understood and its mechanism of action is not well understood. Additionally, it has been shown to have toxic effects in some cases and it is not suitable for use in humans.
Future Directions
For research on (S)-methyl (S)-Methyl (S)-Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride include further research into its mechanism of action, its toxicity, and its potential uses in drug synthesis. Additionally, further research into its potential uses in biochemical and physiological studies is needed. Additionally, further research into its potential uses in the synthesis of dyes and pigments is needed. Finally, further research into its potential uses in the synthesis of other organic compounds is needed.
Synthesis Methods
The synthesis of (S)-methyl (S)-Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves a condensation reaction between (S)-Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride,3,4-tetrahydroisoquinoline-3-carboxylic acid and methyl iodide. This reaction is carried out in a solution of dimethylformamide (DMF) and potassium carbonate. The reaction mixture is heated to a temperature of 110°C for two hours and is then cooled to room temperature. The reaction product is then purified by recrystallization in ethanol and water.
properties
IUPAC Name |
methyl (3S)-6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2.ClH/c1-15-11(14)10-5-8-4-9(12)3-2-7(8)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXWQAXABUHDOO-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)C=CC(=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC2=C(CN1)C=CC(=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride |
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